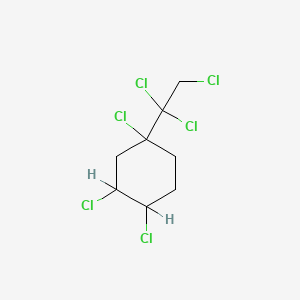
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane is a chlorinated cycloalkane compound It contains a cyclohexane ring substituted with trichloro and trichloroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. The process may include the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form chlorocyclohexane.
Further Chlorination: The chlorocyclohexane is subjected to further chlorination under controlled conditions to introduce additional chlorine atoms, forming 1,3,4-trichlorocyclohexane.
Introduction of Trichloroethyl Group: The trichlorocyclohexane is then reacted with trichloroethylene in the presence of a catalyst to introduce the trichloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Reduction: Formation of partially or fully dechlorinated cyclohexane derivatives.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
科学的研究の応用
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in industrial applications.
Trichloroethylene: A chlorinated solvent used in degreasing and as an intermediate in chemical synthesis.
1,1,2-Trichloroethane: A chlorinated solvent with applications in chemical synthesis and industrial processes.
Uniqueness
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. Its combination of trichloro and trichloroethyl groups makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
83682-64-8 |
|---|---|
分子式 |
C8H10Cl6 |
分子量 |
318.9 g/mol |
IUPAC名 |
1,3,4-trichloro-1-(1,1,2-trichloroethyl)cyclohexane |
InChI |
InChI=1S/C8H10Cl6/c9-4-8(13,14)7(12)2-1-5(10)6(11)3-7/h5-6H,1-4H2 |
InChIキー |
FYXZFMPUTIIUDH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1Cl)Cl)(C(CCl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















